molecular formula C18H21NO4 B14460530 Diethyl 2,2'-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate CAS No. 67543-05-9

Diethyl 2,2'-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate

Katalognummer: B14460530
CAS-Nummer: 67543-05-9
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: JFPMWLWWLZRKKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and two diethyl acetate groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

67543-05-9

Molekularformel

C18H21NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

ethyl 2-[5-(2-ethoxy-2-oxoethyl)-1-phenylpyrrol-2-yl]acetate

InChI

InChI=1S/C18H21NO4/c1-3-22-17(20)12-15-10-11-16(13-18(21)23-4-2)19(15)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3

InChI-Schlüssel

JFPMWLWWLZRKKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC=C(N1C2=CC=CC=C2)CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.